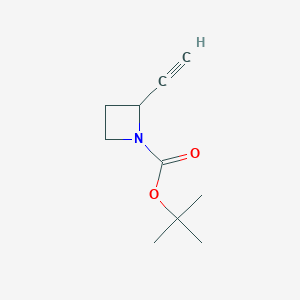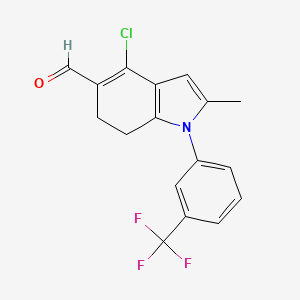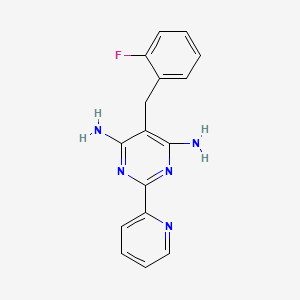![molecular formula C18H16ClN3O2S B2410599 2-(((2-(4-Chlorphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 1040635-80-0](/img/structure/B2410599.png)
2-(((2-(4-Chlorphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das antivirale Potenzial von Indolderivaten untersucht, darunter auch die in Frage stehende Verbindung. Zum Beispiel:
- Xue et al. synthetisierten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate und stellten fest, dass eine dieser Verbindungen eine inhibitorische Aktivität gegen das Influenzavirus A zeigte .
- Eine andere Studie untersuchte 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemikarbazid-Derivate, die eine potente antivirale Wirkung gegen das Coxsackie-B4-Virus zeigten .
- Indolderivate wurden auf ihr Potenzial zur Bekämpfung von Tuberkulose (TB) untersucht. Singh et al. synthetisierten Thiazolo[3,2-a]pyrimidine, die das Indol-Gerüst enthielten, und bewerteten ihre in-vitro-Antituberkulose-Aktivität .
Antivirale Aktivität
Antituberkulose-Aktivität
Zusammenfassend lässt sich sagen, dass die Verbindung „2-(((2-(4-Chlorphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol“ vielversprechend in verschiedenen Bereichen ist, darunter die antivirale und antituberkulose Forschung. Weitere Studien sind jedoch notwendig, um ihr volles Potenzial und ihre therapeutischen Anwendungen vollständig zu erforschen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, können Sie gerne fragen!
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been reported to act as atp-competitive inhibitors, showing selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the kinase activity and affecting cell proliferation and survival .
Biochemical Pathways
Inhibition of cdk2 can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis
Pharmacokinetics
The degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the lipophilicity of this compound might play a role in its bioavailability and distribution within the body.
Result of Action
Similar compounds have been reported to show cytotoxic activities against various cancer cell lines . This suggests that the compound might induce cell death in cancer cells, potentially through mechanisms such as cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-5-7-12(19)8-6-11)9-25-18-21-14-4-2-3-13(14)16(23)22-18/h5-8H,2-4,9H2,1H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHJMTMZOHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)

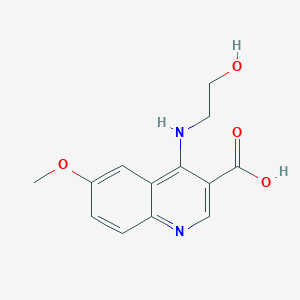
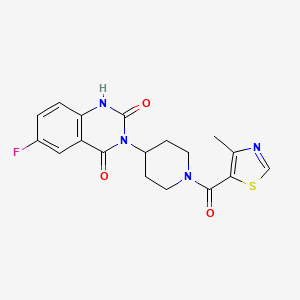

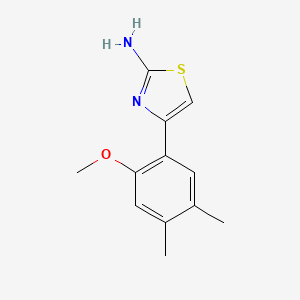
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410532.png)
![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
